molecular formula C6H13N3O2S B11748920 2-(2,2-Dimethoxy-1-Methylethylidene)Hydrazinecarbothioamide

2-(2,2-Dimethoxy-1-Methylethylidene)Hydrazinecarbothioamide

Cat. No.: B11748920
M. Wt: 191.25 g/mol
InChI Key: GKZSGIMMURHJRR-UHFFFAOYSA-N
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Description

[(1,1-Dimethoxypropan-2-ylidene)amino]thiourea is an organic compound with a unique structure that combines the properties of both an amino group and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1-dimethoxypropan-2-ylidene)amino]thiourea typically involves the reaction of 1,1-dimethoxypropan-2-ylideneamine with thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of [(1,1-dimethoxypropan-2-ylidene)amino]thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1,1-Dimethoxypropan-2-ylidene)amino]thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

    Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

[(1,1-Dimethoxypropan-2-ylidene)amino]thiourea has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.

    Industry: In industrial applications, [(1,1-dimethoxypropan-2-ylidene)amino]thiourea can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(1,1-dimethoxypropan-2-ylidene)amino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxypropane: A related compound with similar structural features but lacking the thiourea group.

    Thiourea: A simpler compound that contains the thiourea group but lacks the dimethoxypropan-2-ylidene moiety.

    N-(1,1-Dimethoxypropan-2-ylidene)hydroxylamine: Another related compound with a hydroxylamine group instead of a thiourea group.

Uniqueness

[(1,1-Dimethoxypropan-2-ylidene)amino]thiourea is unique due to its combination of the dimethoxypropan-2-ylidene and thiourea groups, which confer distinct chemical and biological properties. This combination allows the compound to participate in a wide range of reactions and interact with various molecular targets, making it a versatile tool in scientific research and industrial applications.

Properties

Molecular Formula

C6H13N3O2S

Molecular Weight

191.25 g/mol

IUPAC Name

(1,1-dimethoxypropan-2-ylideneamino)thiourea

InChI

InChI=1S/C6H13N3O2S/c1-4(5(10-2)11-3)8-9-6(7)12/h5H,1-3H3,(H3,7,9,12)

InChI Key

GKZSGIMMURHJRR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=S)N)C(OC)OC

Origin of Product

United States

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